Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 40160-42-7
VCID: VC8271256
InChI: InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-6-3-5(11(12,13)14)4-7(16(18)19)8(6)21-9/h3-4H,2H2,1H3
SMILES: CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C11H7F3N2O4S
Molecular Weight: 320.25 g/mol

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate

CAS No.: 40160-42-7

Cat. No.: VC8271256

Molecular Formula: C11H7F3N2O4S

Molecular Weight: 320.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate - 40160-42-7

Specification

CAS No. 40160-42-7
Molecular Formula C11H7F3N2O4S
Molecular Weight 320.25 g/mol
IUPAC Name ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate
Standard InChI InChI=1S/C11H7F3N2O4S/c1-2-20-10(17)9-15-6-3-5(11(12,13)14)4-7(16(18)19)8(6)21-9/h3-4H,2H2,1H3
Standard InChI Key ZTGLWVNCHUYUSI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Formula and Composition

Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate comprises 28 atoms: 11 carbon (C), 7 hydrogen (H), 3 fluorine (F), 2 nitrogen (N), 4 oxygen (O), and 1 sulfur (S) . The arrangement of these atoms is defined by the benzothiazole scaffold, a bicyclic structure merging a benzene ring with a thiazole moiety. Key substituents include:

  • Nitro group (-NO2_2): Positioned at carbon 7, this strong electron-withdrawing group enhances electrophilicity.

  • Trifluoromethyl group (-CF3_3): Located at carbon 5, this lipophilic substituent influences solubility and metabolic stability.

  • Ethyl ester (-COOEt): At position 2, this functional group modulates reactivity and bioavailability.

The SMILES string CCOC(=O)c2nc1cc(cc([N+]([O-])=O)c1s2)C(F)(F)F and InChI key ZTGLWVNCHUYUSI-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H7F3N2O4S\text{C}_{11}\text{H}_{7}\text{F}_{3}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight320.24449 g/mol
SMILESCCOC(=O)c2nc1cc(cc([N+]([O-])=O)c1s2)C(F)(F)F
InChIKeyZTGLWVNCHUYUSI-UHFFFAOYSA-N
Predicted LogP~2.5 (estimated)
Hydrogen Bond Acceptors7
Rotatable Bonds4

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis protocol for Ethyl 7-nitro-5-(trifluoromethyl)benzo[d]thiazole-2-carboxylate is documented, analogous benzothiazole-2-carboxylates are typically synthesized via:

  • Oxidation of 2-Methylbenzothiazoles: As described in patent CN104860901B, 2-methylbenzothiazole derivatives undergo oxidation using oxygen and hydrogen peroxide in the presence of metalloporphyrin catalysts . For this compound, nitration and trifluoromethylation would precede esterification.

  • Multi-Step Functionalization:

    • Step 1: Nitration of 5-(trifluoromethyl)benzo[d]thiazole at position 7 using mixed acid (HNO3_3/H2_2SO4_4).

    • Step 2: Esterification of the thiazole-2-carboxylic acid intermediate with ethanol under acidic conditions.

Optimization Challenges

  • Nitration Selectivity: Achieving mono-nitration at position 7 requires careful control of reaction temperature and stoichiometry to avoid polysubstitution.

  • Trifluoromethyl Group Stability: The -CF3_3 group’s resistance to hydrolysis necessitates anhydrous conditions during synthesis .

Physicochemical Properties and Reactivity

Solubility and Partitioning

The compound’s LogP (estimated ~2.5) indicates moderate lipophilicity, balancing the hydrophobic -CF3_3 group and polar nitro/ester functionalities. It is likely soluble in organic solvents (e.g., DMSO, ethanol) but poorly soluble in water, complicating formulation for biological assays .

Spectroscopic Characteristics

  • UV-Vis: Expected absorption maxima near 270–320 nm due to the conjugated benzothiazole and nitro groups.

  • IR Spectroscopy: Peaks at ~1720 cm1^{-1} (ester C=O), 1530 cm1^{-1} (asymmetric NO2_2), and 1340 cm1^{-1} (symmetric NO2_2) .

Reactivity Profile

  • Meisenheimer Complex Formation: Analogous nitroaromatic compounds (e.g., benzothiazinones) react with hydride donors to form Meisenheimer complexes, a critical step in antitubercular activity . The electron-deficient aromatic ring in this compound may facilitate similar reactivity.

  • Nitro Reduction: Enzymatic reduction of the nitro group to nitroso (-NO) or amine (-NH2_2) could generate bioactive metabolites, though this remains untested for this specific derivative .

CompoundMIC (μg/mL)TargetNitro Reactivity
BTZ0430.002DprE1 (Cys387)High
MDL8600.5DprE1Moderate
Ethyl 7-nitro-5-CF3_3-BTZHypotheticalEstimated High

Cytotoxicity Considerations

Benzothiazole N-oxides often exhibit cytotoxicity due to off-target thiol reactivity . The absence of an N-oxide in this compound may reduce such risks, but in vitro toxicity profiling remains essential.

Applications and Future Directions

Pharmaceutical Development

  • Tuberculosis Therapy: As a DprE1 inhibitor candidate, this compound could address multidrug-resistant TB if optimized for potency and selectivity.

  • Anticancer Agents: Benzothiazoles inhibit kinases (e.g., PLK1) via cysteine adduct formation . The nitro group’s redox activity may enable dual mechanisms in oncology.

Material Science

The trifluoromethyl group’s electron-withdrawing effects and thermal stability could be exploited in organic semiconductors or liquid crystals.

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